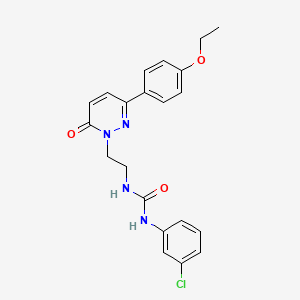![molecular formula C21H18Cl2N4O B3401997 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine CAS No. 1049204-05-8](/img/structure/B3401997.png)
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Vue d'ensemble
Description
The compound “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a piperazine ring, and two chlorobenzoyl groups . Pyridazine is a six-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms opposite each other. The chlorobenzoyl group consists of a benzene ring attached to a carbonyl (C=O) group and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and piperazine rings, as well as the chlorobenzoyl groups . The presence of nitrogen in the rings would likely result in the formation of hydrogen bonds, contributing to the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazine and piperazine rings, as well as the chlorine atoms in the chlorobenzoyl groups . These groups could potentially undergo various chemical reactions, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms in the rings could result in the formation of hydrogen bonds, which could affect the compound’s solubility, boiling point, and melting point .Mécanisme D'action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Result of Action
Given its target, it can be inferred that the compound may influence neuronal activity and neurotransmission, potentially affecting behaviors and physiological functions associated with the dopaminergic system .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(23)8-4-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCMRQZQUFKKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylate](/img/structure/B3401917.png)

![N-(2,4-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3401929.png)




![1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea](/img/structure/B3401969.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401976.png)


![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401995.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B3402000.png)
